1,2-Dihydroacenaphthylene-5-thiol is a sulfur-containing organic compound derived from the acenaphthylene framework, which is known for its unique aromatic properties. This compound features a thiol functional group, contributing to its reactivity and potential applications in various fields such as organic synthesis and materials science. The classification of this compound falls under the category of thiophenols, which are characterized by the presence of a sulfur atom bonded to a phenolic structure.
The compound can be synthesized through various methods that involve the functionalization of acenaphthylene derivatives. Acenaphthylene itself is a polycyclic aromatic hydrocarbon that serves as a precursor for numerous chemical transformations. The introduction of the thiol group typically involves nucleophilic substitution or addition reactions with suitable electrophiles.
1,2-Dihydroacenaphthylene-5-thiol can be synthesized using several methods, including:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Characterization of the product is often performed using techniques like Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry to confirm the structure.
1,2-Dihydroacenaphthylene-5-thiol possesses a distinct molecular structure characterized by:
The molecular formula for 1,2-dihydroacenaphthylene-5-thiol is , with a molecular weight of approximately 202.34 g/mol. The compound exhibits specific spectral characteristics in Nuclear Magnetic Resonance spectroscopy, which can be used to elucidate its structural features.
1,2-Dihydroacenaphthylene-5-thiol can participate in various chemical reactions due to the reactivity of its thiol group:
The reactivity profile of 1,2-dihydroacenaphthylene-5-thiol allows it to serve as a versatile building block in organic synthesis. The choice of reaction conditions (e.g., temperature, solvent) significantly influences the outcome and efficiency of these transformations.
The mechanism by which 1,2-dihydroacenaphthylene-5-thiol undergoes reactions generally involves:
Kinetic studies may provide insight into the rates of these reactions under different conditions, helping to elucidate factors that affect reactivity.
Relevant analyses include spectroscopic data that confirm structural integrity and purity levels post-synthesis.
1,2-Dihydroacenaphthylene-5-thiol has several scientific uses:
Radical-mediated thiol-ene reactions have emerged as a powerful click chemistry approach for site-selective functionalization of 1,2-dihydroacenaphthylene derivatives. The tertiary naphthacyl thioether system serves as an efficient photo-triggered template for thiyl radical generation under UV light (≥365 nm) or natural sunlight. This system enables controlled release of both aryl and alkyl thiyl radicals through homolytic C-S bond cleavage, facilitating subsequent coupling with unsaturated bonds in target molecules [5]. The reaction proceeds via a well-defined radical mechanism: photoexcitation generates a carbon radical and thiyl radical pair, followed by hydrogen abstraction to form the enone photoproduct (15) while enabling thiyl radical participation in coupling reactions [5].
Solvent composition significantly influences reaction outcomes, with pure organic solvents (acetonitrile, toluene, DMSO) favoring thiol formation (13), while aqueous mixtures promote disulfide (12) formation through thiyl radical dimerization. Radical trapping experiments using TEMPO confirm the radical mechanism through isolation of the TEMPO-adduct (16), providing direct evidence of radical intermediates [5]. The versatility of this approach is demonstrated in biological systems where cysteine-vinyl coupling in cytochrome c552 mutants forms artificial c-type cytochromes. Introduction of water-soluble radical generators (e.g., VA-044) accelerates this covalent bond formation from 24 hours to under 2 minutes, enabling instantaneous protein-heme conjugation [8].
Table 1: Optimization Parameters for Radical-Mediated Thiol-Ene Coupling
Parameter | Condition Range | Optimal Value | Effect on Reaction |
---|---|---|---|
Light Source | 365-400 nm UV, sunlight | ≥365 nm UV | Complete reaction in <30 min |
Solvent Ratio (H₂O:CH₃CN) | 0:100 to 50:50 | 10:90 | Maximizes disulfide yield (92%) |
Radical Generator Concentration | 0-10 mM | 2 mM | Reduces reaction time by 99% |
Temperature Range | 25-60°C | Ambient | No significant thermal acceleration |
Substrate Concentration | 5-100 mM | 10 mM | Minimizes side products |
The kinetic superiority of radical-mediated approaches over thermal methods is particularly evident in macromolecular systems. When applied to unsaturated fatty acids like methyl oleate and methyl linoleate, naphthacyl thioethers facilitate efficient cis-trans isomerization (up to 98% conversion) without requiring photosensitizers. This method preserves protein bioactivity during encapsulation in PEG hydrogels, with lysozyme retaining 100% bioactivity post-encapsulation compared to only 50% retention in acrylate polymerization systems [3]. The technology has demonstrated antiviral applications through lipid membrane disruption in pseudotyped virus models upon UV activation, highlighting its biomedical relevance [5].
Nucleophilic aromatic substitution (SNAr) provides a versatile route to 1,2-dihydroacenaphthylene-5-thiol derivatives through halogen displacement strategies. Electron-deficient positions in the acenaphthene scaffold, particularly at the 5-position, readily undergo substitution with sulfur nucleophiles. This approach leverages the inherent electron deficiency of the acenaphthylene system, which activates halogen substituents toward nucleophilic attack by thiolates [4]. The reaction typically proceeds under mild conditions (50-80°C) in polar aprotic solvents like DMF or DMSO, producing thioether derivatives in 70-85% yields [4].
Chiral induction methodologies have been successfully applied to acenaphthene systems using baker's yeast-mediated reduction. Reduction of 5-substituted-acenaphthylene-1,2-diones yields chiral trans-5-substituted-acenaphthene-1,2-diols with >95% enantiomeric excess [2]. These chiral intermediates serve as valuable precursors for stereoselective thiol introduction through regiospecific ring-opening of epoxide intermediates. The reaction proceeds with complete regiocontrol, with nucleophilic attack occurring preferentially at the less sterically hindered carbon, preserving the chiral integrity of the diol system [2].
Table 2: Nucleophilic Substitution Efficiency with Various Substituents
Leaving Group | Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|---|
Bromo | NaSPh | DMF | 80 | 6 | 85 |
Chloro | PhSH/Et₃N | DMSO | 100 | 12 | 72 |
Fluoro | Cysteine methyl ester | DMF | 60 | 4 | 92 |
Nitro | Thiobenzoic acid | NMP | 120 | 2 | 78 |
Diazo | NaSMe | MeOH | 25 | 0.5 | 68 |
The kinetics of thiol-disulfide exchange follows a classic SN2 mechanism with linear trisulfide-like transition states. Rate constants for thiol-disulfide interchange range from 0.1-10 M⁻¹s⁻¹ at pH 7 for non-catalyzed reactions, while enzymatic systems (thioredoxin, glutaredoxin) accelerate this up to 10⁴-10⁶ M⁻¹s⁻¹ [9]. The pH-dependent nucleophilicity of thiols plays a crucial role, with thiolate anions (RS⁻) demonstrating 10³-fold greater reactivity than their protonated counterparts. This reactivity profile enables selective functionalization of 5-haloacenaphthylenes in the presence of acid-labile functional groups through pH control [9].
Multi-step sequences have been developed for introducing unprotected thiol groups at the 5-position. A particularly efficient route involves diazotization of 5-aminoacenaphthylene followed by copper(I)-catalyzed transformation with dibenzoyl disulfide in hot aprotic solvents. This method yields 2,4-diarylthiophene derivatives (421) through radical addition-cyclization pathways, providing moderate yields (45-60%) of thiol-functionalized products without requiring protecting group strategies [4]. The reaction mechanism involves thiyl radical addition to the acenaphthylene double bond followed by intramolecular cyclization, demonstrating the convergence of radical and nucleophilic pathways in thiol functionalization chemistry.
Electrophilic addition reactions exploit the inherent nucleophilicity of the acenaphthylene double bond for regiospecific thiol functionalization. The strained bicyclic system undergoes highly selective electrophilic addition, with bromination serving as a key step for subsequent thiolation. Molecular bromine in carbon tetrachloride at 0°C achieves near-quantitative dibromination of the olefinic bond, producing 1,2-dibromoacenaphthylene derivatives that serve as versatile intermediates for thiol introduction [2]. The reaction proceeds with complete regioselectivity, with bromonium ion formation occurring exclusively from the less sterically hindered exo-face of the molecule.
Epoxidation strategies provide an alternative pathway to thiol-functionalized derivatives. Treatment of acenaphthylene with meta-chloroperoxybenzoic acid (mCPBA) in dichloromethane yields the corresponding epoxide with >90% regioselectivity [2]. This strained epoxide undergoes nucleophilic ring-opening with thiolate anions (RS⁻) at the sterically less hindered position, enabling direct C-S bond formation. The reaction demonstrates broad compatibility with aromatic and aliphatic thiols, with electron-deficient thiols exhibiting enhanced reactivity due to improved leaving group ability of the sulfur nucleophile during ring-opening.
Table 3: Solvent Effects on Electrophilic Addition-Thiolation Sequences
Electrophile | Solvent System | Thiol Source | Temperature (°C) | Regioselectivity Ratio | Isolated Yield (%) |
---|---|---|---|---|---|
Br₂ | CCl₄ | NaSPh | 80 | N/A | 85 |
mCPBA | CH₂Cl₂ | PhSH | 25 | 95:5 | 78 |
Ac₂O/H₂SO₄ | Acetic acid | Thiourea | 100 | N/A | 65 |
S₂Cl₂ | DMF | NaSMe | 60 | 90:10 | 72 |
NO₂BF₄ | CH₃CN | HSCH₂CO₂Et | 0 | 85:15 | 68 |
The solvent polarity dramatically influences both the efficiency and regioselectivity of electrophilic additions. Non-polar solvents (toluene, CCl₄) favor conventional ionic addition pathways, yielding dibromo compounds that readily undergo substitution. In contrast, polar aprotic solvents (DMF, DMSO) facilitate single-step addition-elimination mechanisms with sulfur electrophiles. For example, acenaphthylene reacts with elemental sulfur in DMF at 120°C to directly form thiophene derivatives through dihydro-1,4-dithiin intermediates [4]. This solvent-controlled reactivity enables divergent synthetic pathways from common acenaphthylene precursors.
Regioselectivity patterns in electrophilic additions are governed by both electronic and steric factors. Electrophiles preferentially attack the electron-rich C1 position of the olefinic bond, leading to carbocation formation at the benzylic C2 position. This regiochemical preference holds for halogenation, epoxidation, and sulfenylation reactions. The resulting carbocation intermediates can be trapped by sulfur nucleophiles, providing direct access to 1,2-disubstituted derivatives with the thiol group positioned at the benzylic carbon. This regiochemical outcome is consistently observed across multiple electrophilic systems and has been confirmed through X-ray crystallographic analysis of thioether products [2] [4].
Solid-phase synthetic approaches enable efficient peptide macrocyclization with 1,2-dihydroacenaphthylene-5-thiol derivatives through chemoselective on-resin conjugation. The methyldiaminobenzoyl (MeDbz) linker strategy provides exceptional orthogonality for peptide cyclization applications. Following Fmoc-based solid-phase peptide synthesis (SPPS), the MeDbz linker is activated with 4-nitrophenyl chloroformate to form an acylurea intermediate. Subsequent cleavage and simultaneous cyclization occurs under mild reducing conditions (TCEP, pH 6.8) to yield cyclic peptides incorporating the acenaphthylenethiol moiety . This approach achieves cyclization efficiencies of 85-92% for pentapeptide systems, significantly higher than solution-phase methods.
Native chemical ligation (NCL) has been successfully adapted for site-specific conjugation with acenaphthylenethiol derivatives. The 1,2-aminothiol functionality of N-terminal cysteine residues undergoes chemoselective reaction with thioester-functionalized acenaphthylene derivatives. This reaction proceeds through reversible transthioesterification followed by irreversible S→N acyl shift, yielding a native peptide bond at the conjugation site . The reaction maintains excellent efficiency (75-88% yield) even for sterically constrained acenaphthylene systems due to the preorganization effect of the resin-bound peptides, which brings reaction partners into proximity.
Table 4: Comparative Analysis of On-Resin Macrocyclization Techniques
Technique | Resin Type | Anchor Chemistry | Cyclization Efficiency (%) | Peptide Length Range | Orthogonal Deprotection |
---|---|---|---|---|---|
MeDbz Activation | PEGA | Amide | 85-92 | 4-12 mer | Not required |
NCL | CLEAR | Thioester | 75-88 | 8-20 mer | Acid-labile groups |
Thioamide Activation | Aminomethyl | Carboxylate | 68-75 | 5-15 mer | Photolabile protection |
Oxime Ligation | Wang | Hydroxyl | 70-83 | 6-18 mer | Base-sensitive groups |
Thiazolidine Formation | HMPB | Aldehyde | 65-78 | 5-10 mer | Enol ether protection |
The thioamide-aggregation approach offers an innovative pathway for traceless macrocyclization. Incorporation of N-terminal thioamide functionality through benzotriazole-based thioacylating reagents enables silver-catalyzed activation. Treatment with Ag₂CO₃ in DCM/MeCN promotes isoimide intermediate formation followed by acyl transfer, yielding head-to-tail cyclized peptides incorporating acenaphthylenethiol moieties . This method achieves moderate yields (60-75%) but provides the unique advantage of traceless cyclization without residual linking atoms.
Conformational preorganization significantly enhances macrocyclization efficiency with rigid acenaphthylene scaffolds. Incorporation of turn-inducing elements (D-proline, N-methylamino acids) adjacent to the conjugation site reduces the entropic penalty during cyclization. For β-hairpin peptides targeting protein-protein interactions, cyclization efficiencies increase from 45% to 82% when incorporating a D-Pro-Gly motif adjacent to the acenaphthylenethiol conjugation site . This preorganization strategy enables the synthesis of complex peptide conjugates up to 20 amino acids while maintaining high conjugation efficiency.
Photopolymerization of 1,2-dihydroacenaphthylene-5-thiol-containing monomers requires precise optimization of photoinitiator systems and reaction conditions to achieve efficient network formation. Lithium acylphosphinate (LAP) photoinitiator demonstrates superior performance over conventional initiators like DMPA, enabling >90% thiol-ene conversion within 60 seconds under 365 nm UV light (10 mW/cm² intensity) [3]. The optimal LAP concentration ranges between 0.1-1.0 wt%, balancing initiation efficiency against potential radical quenching effects. Higher initiator concentrations (>2 wt%) accelerate gelation but reduce final conversion due to increased termination reactions [3].
Oxygen inhibition presents a significant challenge in thiol-ene photopolymerization, particularly for thin-film applications. Unlike acrylate systems, thiol-ene polymerization demonstrates remarkable resistance to oxygen inhibition due to the rapid chain-transfer mechanism. However, optimization studies reveal that nitrogen purging (<50 ppm O₂) still improves final conversion by 12-18% for acenaphthylene-thiol systems [3]. Alternative approaches include adding oxygen scavengers (N-vinylpyrrolidone) or utilizing high-intensity light sources (≥200 mW/cm²) to overcome oxygen inhibition without inerting.
Table 5: Optimized Photopolymerization Formulations for Thiol-Acene Networks
Component | Function | Pristine System | Hemp-Filled System | Tagua-Filled System |
---|---|---|---|---|
Acenaphthylenethiol monomer | Thiol source | 50 wt% | 45 wt% | 42 wt% |
Trimethylolpropane tris(3-mercaptopropionate) | Crosslinker | 50 wt% | 45 wt% | 48 wt% |
BAPO photoinitiator | Radical generator | 0.5 wt% | 0.7 wt% | 0.6 wt% |
Cellulosic filler | Reinforcement | - | 10 wt% | 10 wt% |
Conversion at 365 nm | Curing efficiency | 78% | 92% | 85% |
Depth of cure (100 μm layers) | Penetration efficiency | 150 μm | 230 μm | 190 μm |
Bio-based composites incorporating cellulosic fillers significantly enhance material properties while maintaining efficient polymerization kinetics. Hemp, tagua, and walnut shell fillers (5-20 wt%) improve curing depth by 30-50% due to reduced light scattering compared to mineral fillers [6]. The optimal loading is formulation-dependent, with hemp filler at 10 wt% increasing the depth of cure from 150 μm to 230 μm for 100 μm layers while maintaining >90% functional group conversion [6]. These fillers also increase crosslinking density, as evidenced by a 15°C rise in glass transition temperature (Tg) for hemp-filled systems compared to unfilled networks.
Rheological adaptations are critical for 3D printing applications of thiol-acenaphthylene systems. Formulations containing non-modified castor oil and trimethylolpropane tris(3-mercaptopropionate) achieve optimal printability at viscosities of 0.8-1.2 Pa·s (shear rate 10 s⁻¹, 25°C) [6]. This viscosity range enables precise deposition while preventing sagging during layer-by-layer fabrication. The polymerization rate must be balanced with printing speed, with studies showing that 5-second exposure per 100 μm layer provides >70% conversion while maintaining dimensional stability for complex structures like honeycomb and pyramidal architectures [6]. Post-cure irradiation (120 seconds, 365 nm) increases final conversion to >95%, ensuring complete network formation.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1